

Spectroscopic Profile of 3-(4-Hydroxyphenyl)propan-2-one: A Technical Guide

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Compound of Interest

Compound Name: 3-(4-Hydroxyphenyl)propan-2-one

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3-(4-Hydroxyphenyl)propan-2-one**, also known as 4-Hydroxyphenylacetone. The information presented herein is intended to support research, development, and quality control activities involving this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ^1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry analyses of **3-(4-Hydroxyphenyl)propan-2-one**.

^1H NMR (Proton Nuclear Magnetic Resonance) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.08	Doublet	2H	Ar-H (ortho to -OH)
6.77	Doublet	2H	Ar-H (meta to -OH)
3.63	Singlet	2H	-CH ₂ -
2.13	Singlet	3H	-C(O)CH ₃
~5.0 (variable)	Broad Singlet	1H	Ar-OH

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Chemical Shift (δ) ppm	Assignment
208.0	C=O (Ketone)
155.0	Ar-C (para to -CH ₂)
130.5	Ar-C (meta to -OH)
127.5	Ar-C (ipso)
115.5	Ar-C (ortho to -OH)
51.0	-CH ₂ -
29.0	-CH ₃

FT-IR (Fourier-Transform Infrared) Spectroscopy Data

Wavenumber (cm ⁻¹)	Intensity	Functional Group Assignment
3350-3150	Strong, Broad	O-H stretch (Phenol)
3050-3000	Medium	C-H stretch (Aromatic)
2925-2850	Medium	C-H stretch (Aliphatic)
1706	Strong	C=O stretch (Ketone)[1]
1615, 1515	Medium-Strong	C=C stretch (Aromatic ring)
1230	Strong	C-O stretch (Phenol)
830	Strong	C-H bend (Para-substituted aromatic)

Mass Spectrometry (MS) Data

m/z	Relative Intensity (%)	Assignment
150	~40%	[M] ⁺ (Molecular Ion)
107	100%	[M - CH ₃ CO] ⁺ (Base Peak)
77	~15%	[C ₆ H ₅] ⁺

Experimental Protocols

The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of **3-(4-Hydroxyphenyl)propan-2-one** is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard ($\delta = 0.00$ ppm).
- **¹H NMR Acquisition:** The ¹H NMR spectrum is recorded on a spectrometer operating at a frequency of 300 MHz or higher. A standard pulse sequence is used with a sufficient number of scans to obtain a good signal-to-noise ratio.
- **¹³C NMR Acquisition:** The ¹³C NMR spectrum is recorded on the same instrument, typically at a frequency of 75 MHz or higher. A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- **Sample Preparation (KBr Pellet Method):** A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- **Data Acquisition:** The KBr pellet is placed in the sample holder of an FT-IR spectrometer. A background spectrum of the empty sample holder is recorded first and automatically

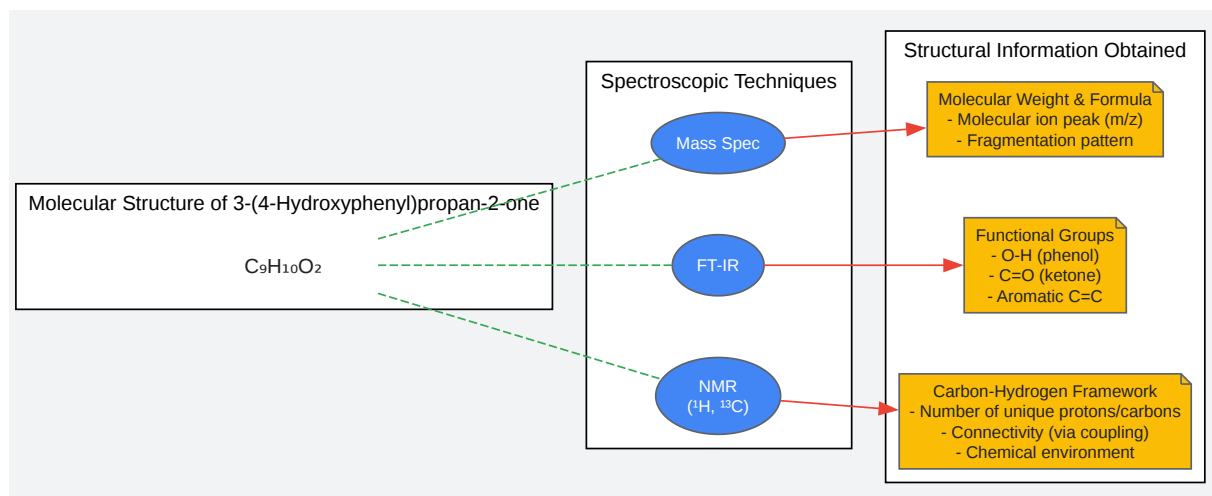
subtracted from the sample spectrum. The spectrum is typically recorded over a range of 4000-400 cm^{-1} .

Mass Spectrometry (MS)

- **Sample Introduction:** The sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for volatile compounds. For GC-MS, a dilute solution of the sample in a volatile organic solvent is injected into the GC, where it is vaporized and separated from the solvent.
- **Ionization (Electron Ionization - EI):** In the ion source, the gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the molecules to ionize and fragment.
- **Mass Analysis:** The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- **Detection:** A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

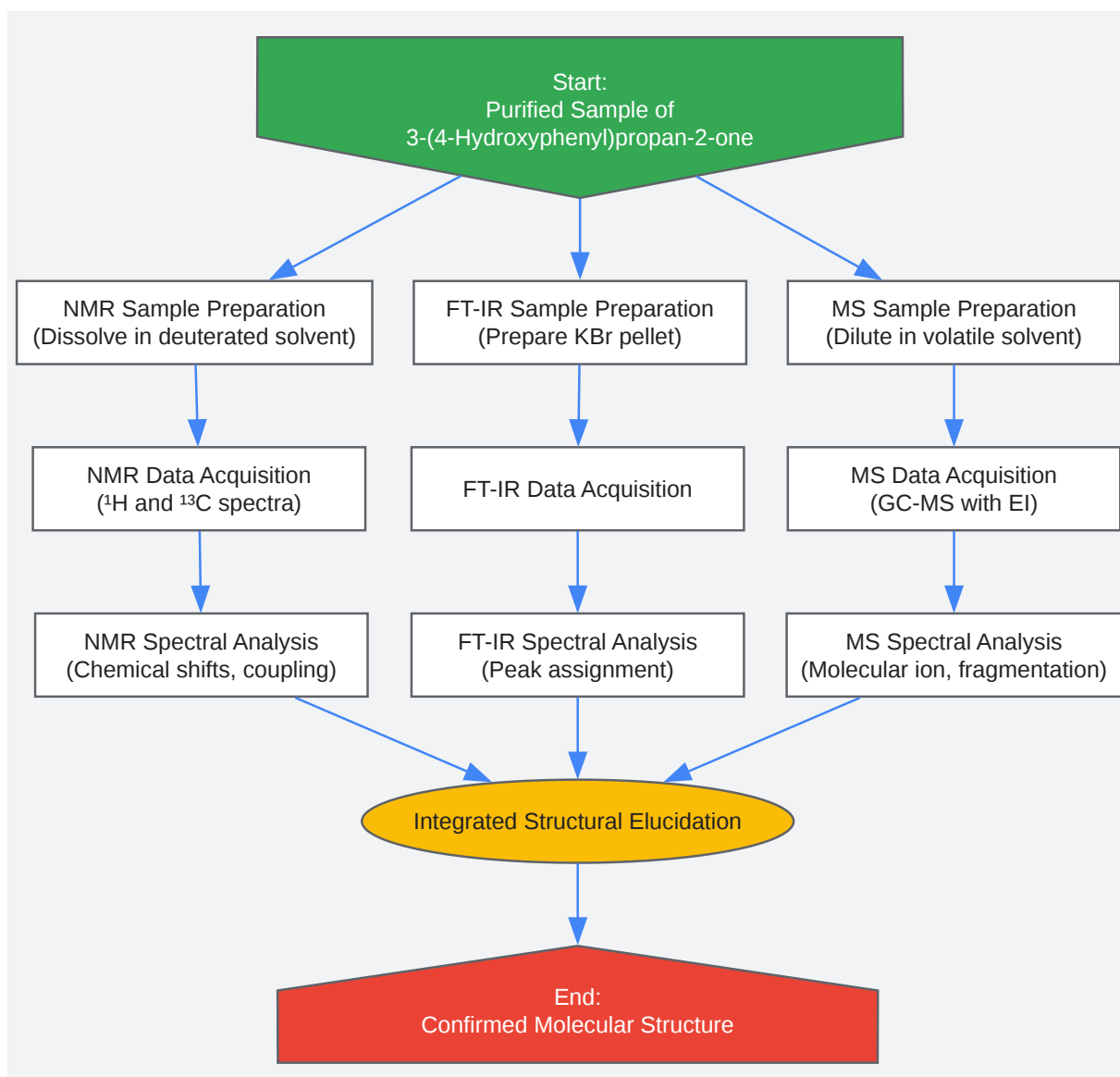
Visualizations

The following diagrams illustrate the relationships between the different spectroscopic techniques and a general workflow for the analysis of **3-(4-Hydroxyphenyl)propan-2-one**.



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Caption: Relationship between spectroscopic techniques and the structural information they provide for **3-(4-Hydroxyphenyl)propan-2-one**.



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Caption: General experimental workflow for the spectroscopic analysis of **3-(4-Hydroxyphenyl)propan-2-one**.

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References

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